3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
Description
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C11H22N2O It is a piperazine derivative, characterized by the presence of a piperazine ring substituted with a butanone moiety
Properties
IUPAC Name |
3,3-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-8-12-5-6-13(9)10(14)7-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOPWPCJIMEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties .
Biology
Research has indicated that this compound exhibits potential biological activity. Studies focus on its interactions with biomolecules and its implications in pharmacology. The piperazine moiety can interact with various receptors and enzymes, suggesting possible roles in modulating biological pathways .
Medicine
The compound is being investigated for its therapeutic applications. It may serve as a precursor in drug development, particularly in designing pharmaceuticals targeting specific diseases. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy .
Industrial Applications
In industrial settings, 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in formulations requiring specific chemical characteristics .
A study assessed the biological activity of 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one against various cellular targets. The results indicated significant interactions with certain receptors involved in neurological pathways.
Case Study 2: Drug Development
Research focused on utilizing this compound as a precursor for synthesizing novel analgesics. The study highlighted the compound's potential to enhance drug efficacy and reduce side effects compared to existing medications.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one
- 3,3-Dimethyl-1-(4-methylpiperazin-1-yl)butan-1-one
Uniqueness
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is unique due to the specific positioning of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Biological Activity
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one (CAS Number: 1240569-43-0) is an organic compound belonging to the piperazine family. Its unique structure, characterized by a piperazine ring and a butanone moiety, positions it as a significant candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- Structure : The compound features a dimethyl group at the 3-position of the butanone and a 2-methylpiperazine substituent.
Synthesis
The synthesis of 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with 2-methylpiperazine. This reaction is generally conducted under controlled conditions using solvents like ethanol or methanol and may require catalysts to optimize yield and purity .
Biological Activity Overview
Research indicates that 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one exhibits various biological activities, primarily due to its interaction with specific molecular targets within biological systems.
The mechanism of action is largely attributed to the compound's ability to interact with receptors and enzymes, potentially modulating their activity. The piperazine ring facilitates these interactions, which can lead to diverse biological effects depending on the target .
Immunomodulatory Effects
A study highlighted the immunomodulatory effects of related compounds in models of collagen-induced arthritis (CIA). Although the specific effects of 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one were not directly tested, its structural analogs demonstrated significant reductions in pro-inflammatory cytokines (IL-1β and IL-6), suggesting potential therapeutic implications for inflammatory diseases .
Cytokine Modulation
In vitro studies have shown that derivatives of similar compounds can reduce macrophage secretion of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This indicates a potential pathway through which 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one might exert anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one | Piperazine derivative | Potential immunomodulatory effects |
| 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one | Piperazine derivative | Antioxidant properties |
| 3,3-Dimethylbutyrate | Metabolite | Anti-inflammatory activity |
Applications in Research and Industry
The compound is being explored for various applications:
- Medicinal Chemistry : As a precursor in drug development due to its potential therapeutic properties.
- Biochemical Research : Investigated for its interactions with biological molecules, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
